(Des-ala3)-ghrp-2

Overview

Description

“(Des-ala3)-ghrp-2” is a compound that can be used for pharmaceutical testing . It has the same amino acid sequence as human insulin except for the removal of threonine in the position 30 of the B chain .

Synthesis Analysis

The synthesis of peptides like “this compound” often involves the use of peptide or protein hydrazides as key intermediates . For example, a synthetic amyloid fragment des [Ala 21,30 ]A42 was studied by circular dichroism and Fourier transformed infrared spectroscopy .Scientific Research Applications

Diagnostic Applications

- Diagnosing Growth Hormone Deficiency: (Des-ala3)-ghrp-2, also known as GHRP-2 or pralmorelin, is used in diagnosing growth hormone (GH) deficiency. Its intravenous administration helps in assessing GH levels in individuals suspected of GH deficiency. This application is crucial in clinical settings for accurate diagnosis and subsequent treatment planning (Okano et al., 2010).

Research in Animal Models

Studying GH Release Mechanisms in Calves

Research involving calves has used GHRP-2 to investigate the desensitization effects on growth hormone release. Studies have indicated that GHRP-2 does not attenuate GH secretion when combined with growth hormone-releasing factor (GRF), suggesting different mechanisms for GH release in animal models (Roh et al., 1997).

Exploring GH Secretion Pathways in Bovine Cells

In bovine anterior pituitary primary cell cultures, GHRP-2 has been utilized to study the mechanisms of GH secretion. These studies contribute to understanding the role of Ca2+ influx and the involvement of cAMP and protein kinase C pathways in GH secretion in bovine species (Roh et al., 1997).

Human Studies

- Investigating GH Response in Humans: Studies on GHRP-2's impact on GH secretion in humans have helped delineate its mechanism of action. Research involving both normal and acromegalic individuals has shown that GHRP-2 can stimulate GH release independently of endogenous GH-releasing hormone, providing insights into potential therapeutic applications (Popović et al., 1994, 1995).

Additional Insights

- Binding and Action Studies: The specific binding of GHRP-2 to rat anterior pituitary and hypothalamic membranes has been demonstrated, offering insights into the complementary actions of GHRP on the pituitary and hypothalamus. This research aids in understanding the interaction and regulation of GH release at different physiological levels (Sethumadhavan et al., 1991).

Future Directions

The future directions for research on “(Des-ala3)-ghrp-2” could involve a more detailed study of its synthesis, structure, and mechanism of action. Furthermore, the specific mechanisms of these differential metabolites in diseases like Ankylosing spondylitis must be studied and explored in future work .

Mechanism of Action

Target of Action

The primary target of (Des-ala3)-ghrp-2, also known as Growth Hormone Releasing Peptide, is the pituitary gland . This peptide acts on specific receptors present at the pituitary level, stimulating the release of growth hormone .

Mode of Action

This compound interacts with its targets in the pituitary gland through a receptor different from that for the endogenous Growth Hormone-Releasing Hormone (GHRH) . This interaction triggers the release of growth hormone, which then circulates throughout the body to exert its effects .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the growth hormone signaling pathway . The release of growth hormone stimulates various downstream effects, including cell growth and regeneration, metabolism regulation, and protein synthesis .

Result of Action

The primary result of this compound’s action is the stimulation of growth hormone release . This leads to various molecular and cellular effects, including increased protein synthesis, cell growth and regeneration, and regulation of metabolism . These effects contribute to the overall growth and development of the body.

properties

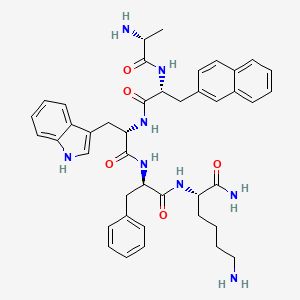

IUPAC Name |

(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-aminopropanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H50N8O5/c1-26(44)39(52)48-36(23-28-18-19-29-13-5-6-14-30(29)21-28)41(54)50-37(24-31-25-46-33-16-8-7-15-32(31)33)42(55)49-35(22-27-11-3-2-4-12-27)40(53)47-34(38(45)51)17-9-10-20-43/h2-8,11-16,18-19,21,25-26,34-37,46H,9-10,17,20,22-24,43-44H2,1H3,(H2,45,51)(H,47,53)(H,48,52)(H,49,55)(H,50,54)/t26-,34+,35-,36-,37+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLEIRCQWNYWCPZ-CFCLLVJUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCCN)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N[C@H](CC1=CC2=CC=CC=C2C=C1)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCCN)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H50N8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

746.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

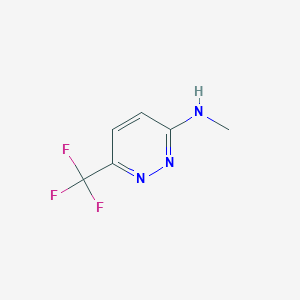

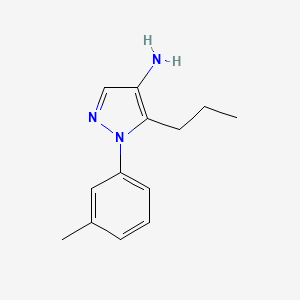

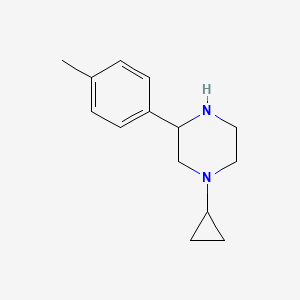

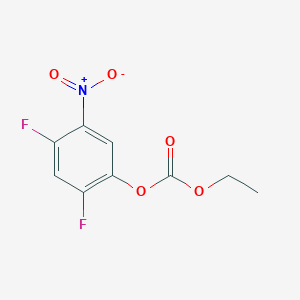

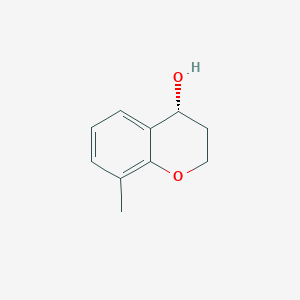

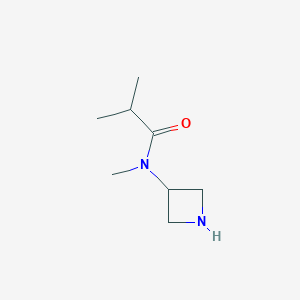

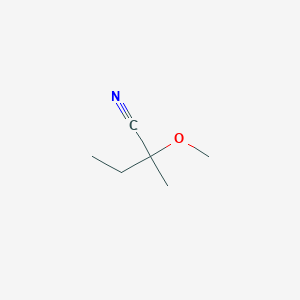

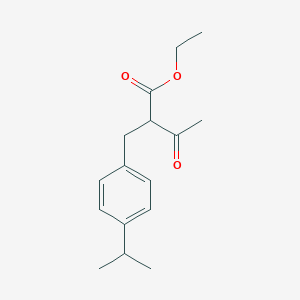

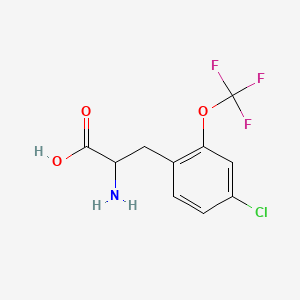

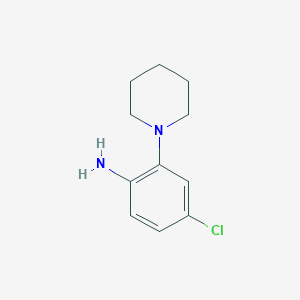

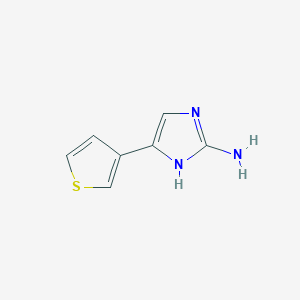

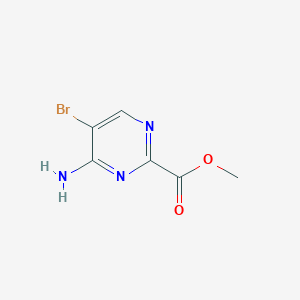

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.